N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide is a synthetic organic compound characterized by the presence of an imidazole ring and a phenylethyl group
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-13(14-6-3-2-4-7-14)19-16(22)15(21)18-8-5-10-20-11-9-17-12-20/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBNQLTECGTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1H-imidazole, 3-bromopropylamine, and 1-phenylethylamine.
Formation of Intermediate: The first step involves the reaction of 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.
Coupling Reaction: The intermediate is then reacted with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the reactions are carried out in batches.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways by inhibiting or activating key enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide analogs: Compounds with similar structures but different substituents on the imidazole or phenylethyl groups.
Imidazole derivatives: Compounds like histamine, which also contain the imidazole ring but differ in their overall structure and function.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of the imidazole ring and phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
